Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate
Description
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl group, a methyl group, and a pent-4-en-1-yl substituent attached to the nitrogen atom. Carbamates are widely studied for their versatility in organic synthesis, pharmaceutical applications, and material science due to their stability and reactivity . This compound’s structure combines hydrophobic (benzyl, pentenyl) and moderately polar (carbamate) functionalities, making it a candidate for exploring structure-activity relationships in drug design or polymer chemistry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl N-methyl-N-pent-4-enylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-3-4-8-11-15(2)14(16)17-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3 |
InChI Key |
MYZHXASVVWOTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-(pent-4-en-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzyl Carbamates
Key Observations :
- Hydrogen Bonding : Compounds like Benzyl N-(4-pyridyl)carbamate exhibit N–H⋯N hydrogen bonds in their crystal structures, enhancing solubility in polar solvents . In contrast, the methyl and pentenyl groups in the target compound reduce hydrogen-bonding capacity, likely lowering its melting point compared to hydroxyl or pyridyl derivatives.
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations :
- Thermal Stability : The target compound’s stability is expected to align with O-methyl-N-alkyl carbamates, which decompose at 150–200°C to yield isocyanates .
- Reactivity : The pentenyl group’s alkene could participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a reaction highlighted in for triazole synthesis .
Biological Activity
Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be classified as a carbamate derivative. Its structure includes a benzyl group, a methyl group, and a pent-4-en-1-yl chain, contributing to its unique properties. The molecular formula is CHNO, and its molecular weight is approximately 219.28 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.
1. Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HeLa and DLD1 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitotic spindle formation in cancer cells.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| DLD1 | 20 | Mitotic disruption |
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. The results showed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy against human colon cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against various pathogens. It was found to inhibit the growth of Staphylococcus aureus effectively, indicating its potential use in treating infections caused by resistant strains .
Research Findings
The following key findings summarize the biological activities observed in various studies:
- Anticancer Activity : Induces apoptosis in cancer cells and disrupts mitotic processes.
- Antimicrobial Activity : Exhibits moderate effectiveness against specific bacterial strains.
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
